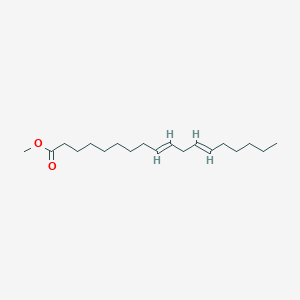

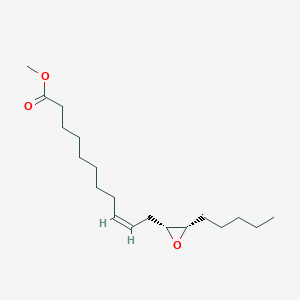

Vernolic acid methyl ester

Vue d'ensemble

Description

Vernolic acid methyl ester (VAME) is a naturally occurring fatty acid ester found in a variety of plants, including olives, peanuts, and soybeans. It is known to have a wide range of medicinal properties, such as anti-inflammatory, antioxidant, and anti-cancer effects. It has also been studied for its potential applications in the medical and cosmetic industries.

Applications De Recherche Scientifique

Chemical and Physical Properties

Vernolic acid methyl ester, derived from vernolic acid with an epoxy group, exhibits unique physical and chemical properties. A study by Samuelsson and Johansson (2001) highlighted its distinct characteristics compared to conventional unsaturated fatty acids. This includes its spectroscopic characterization, rheological properties, and oxidative reactivity. The study concluded that this compound offers enhanced stability towards oxidation.

Applications in Plastics and Coatings

Vernolic acid esters have been identified as effective plasticizers for polyvinyl chloride, as detailed by Riser, Riemenschneider, and Witnauer (1966). These esters not only improve low-temperature flexibility but also enhance the heat and light stability of the material. This positions them as valuable components in plastic and coating industries.

Synthesis and Characterization

The base-catalysed rearrangement of vernolic and other epoxy esters has been studied, leading to the synthesis of various polyenoic esters and contributing to our understanding of possible biosynthetic routes, as explored by Conacher and Gunstone (1969).

Catalysis and Material Science

This compound has been used to functionalize ordered mesoporous materials, potentially serving as catalysts, as indicated by Chebude, Gonfa, and Díaz (2023). This research demonstrates its utility in material science, particularly in the development of new catalysts with potential industrial applications.

Biochemical Analysis and Agronomy

In the field of biochemistry and agronomy, the study of vernolic acid and its esters contributes to understanding plant lipid metabolism and has implications for oilseed crop development, as evidenced by research like Li, Yu, Hatanaka, and Hildebrand (2010) on vernonia DGATs increasing the accumulation of epoxy fatty acids in oil.

Propriétés

IUPAC Name |

methyl (Z)-11-[(2R,3S)-3-pentyloxiran-2-yl]undec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O3/c1-3-4-11-14-17-18(22-17)15-12-9-7-5-6-8-10-13-16-19(20)21-2/h9,12,17-18H,3-8,10-11,13-16H2,1-2H3/b12-9-/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSVQVYMBXVLFI-IPASSIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H]1[C@H](O1)C/C=C\CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482655 | |

| Record name | Vernolic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2733-91-7 | |

| Record name | Vernolic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

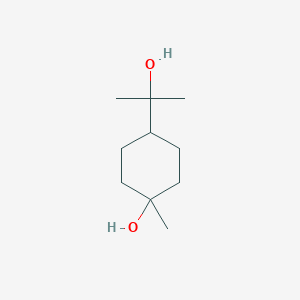

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes vernolic acid methyl ester suitable for functionalizing ordered mesoporous materials (OMMs)?

A1: this compound (VAME), derived from vernolic acid found in Vernonia oil, possesses an epoxy group and an alkene group. [] This dual functionality makes it a promising candidate for anchoring onto the surface of OMMs, allowing for further modifications and potential applications in catalysis. []

Q2: How does the type of ordered mesoporous material influence the effectiveness of VAME functionalization and subsequent silver nanoparticle loading?

A2: Research has shown that the properties of the OMM support significantly impact VAME functionalization and silver nanoparticle loading. For instance, pure silica SBA-15, with its high surface area (500 m2/g) and appropriate pore size (6 nm), demonstrated efficient loading of silver nanoparticles when functionalized with VAME. [] This suggests that OMMs with specific structural properties can enhance the interaction with VAME and the subsequent formation and stabilization of nanoparticles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methoxy-4-oxobutyl)amino]-2-oxoacetic acid](/img/structure/B149854.png)